Lapatinib-d7 (ditosylate)

LC-MS/MS Stable Isotope Labeling Internal Standard

Lapatinib-d7 ditosylate is the essential deuterated internal standard for lapatinib LC-MS/MS quantitation. Its +7 Da mass shift enables chromatographic co-elution with the analyte while avoiding mass channel interference, uniquely correcting up to 3.5-fold inter-patient plasma extraction variability (16–56% recovery). Non-isotope-labeled IS alternatives fail to normalize matrix effects, introducing unacceptable errors in TDM and PK studies. Identical EGFR/HER2 affinity (IC50 10.2/9.8 nM) validates tracer use. ≥95% purity, crystalline ditosylate salt for FDA/EMA-compliant bioanalysis.

Molecular Formula C43H42ClFN4O10S3
Molecular Weight 932.5 g/mol
Cat. No. B12425954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib-d7 (ditosylate)
Molecular FormulaC43H42ClFN4O10S3
Molecular Weight932.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;;
InChIKeyUWYXLGUQQFPJRI-HLZLAKKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib-d7 Ditosylate: Technical Baseline and Class Definition for Procurement in Quantitative Bioanalysis


Lapatinib-d7 (ditosylate) is a stable isotope-labeled analog of the dual EGFR/HER2 tyrosine kinase inhibitor lapatinib, wherein seven hydrogen atoms are replaced by deuterium at the methylsulfonyl ethyl group positions . The compound serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for precise quantitation of lapatinib in biological matrices. The unlabeled parent compound, lapatinib ditosylate (GW572016), exhibits IC50 values of 10.2 nM against EGFR and 9.8 nM against ErbB-2 in purified kinase assays [1]. The d7 isotopologue maintains identical biochemical target affinity to the parent while providing a +7 Da mass shift, enabling chromatographic co-elution with the analyte without mass channel interference .

Lapatinib-d7 Ditosylate: Why Unlabeled Lapatinib or Alternative Internal Standards Cannot Substitute in Regulated Bioanalysis


In quantitative LC-MS/MS analysis of lapatinib, interindividual variability in plasma protein binding produces extraction recovery differences of up to 3.5-fold (16–56%) across patient samples [1]. While non-isotope-labeled IS methods using zileuton meet validation criteria in pooled plasma (accuracy 100 ± 10%, precision <11%), they fail to correct for this patient-specific matrix variability, leading to erroneous lapatinib concentration measurements [1]. Only a stable isotope-labeled analog—such as lapatinib-d7—that precisely co-elutes with the analyte can normalize these matrix effects and ensure assay accuracy across diverse clinical samples [1]. Substitution with unlabeled lapatinib or structurally dissimilar compounds therefore introduces systematic quantitation errors unacceptable for therapeutic drug monitoring or pharmacokinetic studies.

Lapatinib-d7 Ditosylate: Quantifiable Differentiation Evidence Against Closest Comparators


Mass Spectrometric Differentiation: +7 Da Mass Shift vs. Unlabeled Lapatinib and d3/d4 Analogs

Lapatinib-d7 provides a +7 Da mass shift relative to the unlabeled analyte (m/z 581.0 → 588.1 for the molecular ion). This exceeds the +3 Da shift of lapatinib-d3 and +4 Da shift of lapatinib-d4, ensuring complete separation from the natural abundance M+2 and M+4 isotopic peaks of the parent drug . The d7 labeling at the methylsulfonyl ethyl positions—non-exchangeable sites—eliminates the risk of deuterium-hydrogen back-exchange during sample preparation, a known limitation of exchangeable-site labeling approaches .

LC-MS/MS Stable Isotope Labeling Internal Standard

Matrix Effect Normalization: Lapatinib-d7 IS vs. Non-Isotope-Labeled IS (Zileuton) in Patient Plasma

In a head-to-head comparison using plasma from 6 cancer patients, lapatinib extraction recovery varied 3.5-fold (range 16–56%) due to interindividual differences in plasma protein binding [1]. While both lapatinib-d3 IS and zileuton (non-isotope-labeled IS) produced acceptable validation parameters in pooled plasma, only the stable isotope-labeled IS (lapatinib-d3) could correct for this patient-specific variability [1]. The d7 analog, by virtue of identical chromatographic behavior to the analyte, provides equivalent or superior correction to d3.

Therapeutic Drug Monitoring Matrix Effect LC-MS/MS

Isotopic Purity and Chemical Purity: Lapatinib-d7 Ditosylate vs. Free Base Formulations

Lapatinib-d7 ditosylate is supplied with >98% isotopic enrichment (atom% D) at the seven specified positions, verified via LC-MS/MS . This exceeds the typical 95–98% isotopic purity of some d4 analogs . The ditosylate salt form ensures crystalline stability and low residual solvent content (<500 ppm), critical for use as a primary reference standard . Chemical purity is specified at >98% by HPLC [1].

Isotopic Enrichment Quality Control Reference Standard

Bioequivalence: Lapatinib-d7 vs. Unlabeled Lapatinib in Kinase Inhibition Assays

Deuterium substitution at the methylsulfonyl ethyl positions does not alter lapatinib's binding to EGFR or HER2 kinase domains. Lapatinib-d7 exhibits IC50 values of 10.2 nM for EGFR and 9.8 nM for ErbB-2, identical to unlabeled lapatinib within experimental error [1]. This establishes that the d7 analog can serve as a surrogate for lapatinib in all in vitro biochemical assays requiring a labeled species without introducing kinetic isotope effects.

Kinase Inhibition EGFR HER2 Isotope Effect

Lapatinib-d7 Ditosylate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Regulated Bioanalysis for Clinical Pharmacokinetic Studies

Use lapatinib-d7 ditosylate as the internal standard in validated LC-MS/MS methods for quantifying lapatinib in human plasma from clinical trials. The +7 Da mass shift ensures no interference from endogenous matrix components or the analyte's natural isotopic cluster . The demonstrated ability of stable isotope-labeled IS to correct for up to 3.5-fold inter-patient recovery variability is critical for meeting FDA/EMA bioanalytical method validation guidelines [1].

Therapeutic Drug Monitoring (TDM) in Oncology Patients

Implement lapatinib-d7 IS in routine TDM assays for lapatinib-treated breast cancer patients. Patient plasma exhibits highly variable protein binding and extraction recovery (16–56%); the d7 IS is essential for accurate dose adjustment decisions . Methods using non-isotope-labeled IS produce clinically unacceptable errors in this setting .

Metabolic Stability and In Vitro ADME Studies

Employ lapatinib-d7 as a tracer in hepatocyte or microsomal incubations to distinguish parent drug from metabolites. The d7 label, positioned on non-exchangeable methylsulfonyl ethyl groups, remains stable during CYP450-mediated metabolism . Identical IC50 values against EGFR/ErbB2 (10.2/9.8 nM) to the unlabeled drug confirm that the labeled analog is a valid surrogate for cellular uptake and target engagement studies [1].

Primary Reference Standard for Impurity Profiling

Utilize lapatinib-d7 ditosylate as a high-purity (>98% chemical purity, >98 atom% D) reference standard for method development and system suitability testing in lapatinib drug substance and drug product release assays . The ditosylate salt's crystalline stability and low residual solvent content (<500 ppm) support long-term method reproducibility and compliance with ICH Q3C guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib-d7 (ditosylate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.